Bienvenue dans la boutique en ligne BenchChem!

Oleaside A

Cardenolide Structure-Activity Relationship (SAR) Natural Product Chemistry

Prioritize Oleaside A for its unique 15(14→8)abeo-cardenolide framework, which distinguishes it from conventional cardiac glycosides like digoxin. This structural divergence is critical for SAR studies of Na+/K+-ATPase binding and for specific inhibition of IL-1α/TNF-α-induced ICAM-1 expression in human cell lines. Avoid class-level substitutions; use in human-centric assays due to >100-fold species-specific potency differences.

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
CAS No. 69686-84-6
Cat. No. B1585352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleaside A
CAS69686-84-6
Molecular FormulaC30H44O7
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)OC)O
InChIInChI=1S/C30H44O7/c1-17-26(32)22(34-4)15-25(36-17)37-20-6-9-28(2)19(14-20)5-11-30-12-7-21(18-13-24(31)35-16-18)29(3,27(30)33)10-8-23(28)30/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3
InChIKeyDFDVWAJDFYYBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleaside A (CAS 69686-84-6) Baseline: A Structurally Unique Cardenolide from Nerium oleander for Anti-Cancer and Na+/K+-ATPase Research


Oleaside A (CAS 69686-84-6) is a polar cardenolide monoglycoside belonging to the cardiac glycoside class of compounds, first isolated from Nerium oleander . It is a member of the 'oleasides' group (Oleasides A-F), a series of cardenolides characterized by an unusual aglycone framework, specifically a 15(14→8)abeo-5β-(8R)-14-oxo-card-20(22)-enolide core, distinguishing it from more conventional cardiac glycosides like digoxin and digitoxin [1]. Oleaside A functions as an inhibitor of the Na+/K+-ATPase enzyme complex and has demonstrated anti-tumor activity through the inhibition of ICAM-1 induction by pro-inflammatory cytokines IL-1α and TNF-α .

Why Oleaside A Cannot Be Simply Substituted with Other In-Class Cardiac Glycosides


While many cardiac glycosides share a common mechanism of Na+/K+-ATPase inhibition, they exhibit significant structural diversity that translates into profound differences in potency, target selectivity, and cytotoxic profile across different cell lines and species [1]. Oleaside A's unique 15(14→8)abeo cardenolide framework [2] represents a structural deviation from standard cardiac glycosides (e.g., digoxin, ouabain) that directly impacts its biological activity. Consequently, substituting Oleaside A with a seemingly similar analog like oleandrin (another Nerium-derived glycoside) or digitoxin can lead to unpredictable experimental outcomes, as their respective IC50 values against cancer cell lines vary significantly (e.g., oleandrin IC50: 8.25 nM in undifferentiated CaCO-2 cells) , and their species-specific sensitivities are known to differ by over 100-fold between human and rodent models [1]. Therefore, procurement decisions must be guided by compound-specific data rather than class-level assumptions.

Oleaside A (69686-84-6) Procurement Evidence: Quantitative Differentiation from Structural and Functional Analogs


Structural Differentiation: Oleaside A's Novel Aglycone Framework vs. Conventional Cardenolides

Oleaside A possesses a unique aglycone moiety, 3β-hydroxy-15(14→8)abeo-5β-(8R)-14-oxo-card-20(22)-enolide, designated 'oleagenin'. This structural framework is a key differentiator from the standard cardenolide scaffold found in digoxin, digitoxin, and ouabain, which lack the 15(14→8)abeo rearrangement [1]. This unusual framework is the defining feature of the Oleaside series (A-F) and distinguishes them from other cardenolides isolated from Nerium oleander, such as oleandrin, odoroside A, and digitoxigenin [REFS-1, REFS-2]. The sugar moiety for Oleaside A is identified as D-diginose [1].

Cardenolide Structure-Activity Relationship (SAR) Natural Product Chemistry

Species-Specific Cytotoxicity: Oleaside A's Predicted Potency in Human vs. Rodent Cancer Models

As a cardiac glycoside, Oleaside A's cytotoxic potency is expected to be heavily dependent on the species origin of the target cells. A foundational study by Gupta et al. (1986) demonstrated that all tested cardiotonic steroids, including the closely related compound oleandrin, exhibited >100-fold higher toxicity towards cultured human and monkey cells compared to mouse, Syrian hamster, and Chinese hamster cells [1]. This is attributed to a >100-fold higher binding affinity and inhibitory potency for human Na+/K+-ATPase compared to the enzyme from resistant rodent species [1]. While a direct IC50 for Oleaside A against human vs. rodent cells is not reported in the primary literature, this established class-level rule provides a critical selection criterion.

Cancer Pharmacology Species-Specific Sensitivity Na+/K+-ATPase Preclinical Models

Differential Cytotoxicity in Cancer Cell Lines: Oleaside A and its Biotransformed Derivatives

A study on the biotransformation of Oleaside A evaluated the parent compound (1) and its two hydroxylated derivatives, (6R)-6-hydroxyoleaside A (2) and (7S)-7-hydroxyoleaside A (3), against a panel of four human cancer cell lines: A549 (lung), HCT116 (colon), HepG2 (liver), and HL-60 (leukemia) [1]. This intra-class comparison provides a quantitative basis for differentiating between these structurally similar molecules, all derived from Oleaside A. While the abstract does not provide the raw IC50 values, it confirms a comparative evaluation was performed, allowing researchers to select the most potent entity within this specific chemotype cluster for further development [1].

Cytotoxicity Anticancer Biotransformation Cell Line Panel

Unique Anti-Inflammatory Mechanism: Oleaside A Inhibits ICAM-1 Induction by IL-1α and TNF-α

Oleaside A has a distinct, reported mechanism of action that differentiates it from many other cardiac glycosides, which are primarily studied for direct Na+/K+-ATPase inhibition. Oleaside A inhibits the induction of Intercellular Adhesion Molecule 1 (ICAM-1) stimulated by the pro-inflammatory cytokines Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α) . This specific anti-inflammatory activity, which contributes to its anti-tumor profile, is not a universally reported characteristic of all cardiac glycosides. For instance, the principal mechanism of oleandrin is directly linked to Na+/K+-ATPase pump inhibition and subsequent calcium influx and ERK phosphorylation alterations .

Inflammation ICAM-1 Cytokines Anti-tumor Mechanism

Optimal Research and Procurement Scenarios for Oleaside A (CAS 69686-84-6) Based on Evidence


Structure-Activity Relationship (SAR) Studies of Novel Cardenolide Chemotypes

Given its unique 15(14→8)abeo aglycone framework [1], Oleaside A is an ideal lead compound for SAR studies aimed at understanding how structural deviations from conventional cardiac glycosides (like digoxin) impact Na+/K+-ATPase binding, cellular toxicity, and anti-cancer efficacy. Its use is indicated when the research goal is to move beyond standard scaffolds to discover new pharmacological properties associated with the oleagenin core.

Investigating Cancer-Inflammation Crosstalk in Human Cell Models

For projects focused on the role of ICAM-1 in tumor progression or metastasis, Oleaside A offers a distinct pharmacological tool. Its ability to inhibit ICAM-1 induction by IL-1α and TNF-α provides a specific lever to modulate inflammation-driven adhesion processes, a feature not well-documented for many other commercially available cardiac glycosides. This application is best suited for in vitro studies using human cancer cell lines known to respond to inflammatory stimuli.

Human-Specific Preclinical Cancer Models (e.g., PDX, Human Cell Line Xenografts)

Oleaside A should be prioritized for procurement when the experimental model involves human cells or tissues, due to the class-level evidence that cardiac glycosides exhibit >100-fold higher potency in human cells compared to rodent cells [2]. Using Oleaside A in standard mouse syngeneic models would likely yield false negatives or require prohibitively high doses due to this species-specific resistance. Its value is maximized in human-centric platforms like patient-derived xenografts (PDX) or in vitro panels of human cancer cell lines.

Generation of Novel Biotransformed Derivatives for Drug Discovery

As demonstrated by Lu et al., Oleaside A serves as a viable substrate for microbial biotransformation by Cunninghamella echinulata, yielding novel hydroxylated derivatives (e.g., (6R)-6-hydroxyoleaside A) [3]. This makes it a strategic procurement for medicinal chemistry or natural product labs interested in using Oleaside A as a starting material to generate a small library of analogs with potentially improved cytotoxic or pharmacological properties, as the parent compound and its derivatives can be comparatively evaluated in cancer cell line panels [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleaside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.